1,2-Dibromo-3-fluoro-4-nitrobenzene
Overview
Description
1,2-Dibromo-3-fluoro-4-nitrobenzene is a chemical compound with the molecular formula C6H2Br2FNO2 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves several steps. One method starts with 1,4-dibromo-2-fluorobenzene, which is reacted with trifluoroacetic acid, trifluoroacetic anhydride, and NH4NO3. The mixture is stirred at room temperature overnight .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one nitro group .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 298.89 g/mol .Scientific Research Applications
Temporary Anion States and Dissociative Electron Attachment
Research has investigated the interaction of electrons with nitrobenzene derivatives, focusing on electron attachment to π* molecular orbitals and the formation of negative ions. Such studies are crucial for understanding the electronic properties and reactivity of these compounds, which can be relevant in designing materials with specific electronic characteristics (Asfandiarov et al., 2007).
Catalysis and Organic Synthesis
The effectiveness of palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides has been demonstrated, showcasing the potential of these reactions in creating complex organic molecules for pharmaceuticals, agrochemicals, and material science applications (Kim & Yu, 2003).
Solvent Use in Organometallic Chemistry
Fluorobenzenes, including compounds related to 1,2-Dibromo-3-fluoro-4-nitrobenzene, are increasingly recognized for their use as solvents in organometallic chemistry and transition-metal-based catalysis. Their weak coordination to metal centers allows for their use in reactions requiring non-coordinating solvents, enabling precise control over reaction conditions and outcomes (Pike et al., 2017).
Hydrogen and Halogen Bonding in Solution
The study of hydrogen and halogen bonding interactions involving fluorinated compounds provides insights into the design of new materials with tailored properties. These interactions are crucial in supramolecular chemistry and crystal engineering, influencing the stability and properties of the resulting structures (Libri et al., 2008).
Fluorination Techniques
Research on the fluorination of aromatic compounds, including methods using xenon difluoride in the presence of boron trifluoride etherate, highlights advancements in synthetic chemistry. These methods enable the selective introduction of fluorine atoms into aromatic rings, a crucial step in the development of many pharmaceuticals and agrochemicals (Fedorov et al., 2015).
Properties
IUPAC Name |
1,2-dibromo-3-fluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFWTDJLAFTAAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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